molecular formula C5H12N2O B13830873 Acetamide, N-((dimethylamino)methyl)- CAS No. 38221-31-7

Acetamide, N-((dimethylamino)methyl)-

Cat. No.: B13830873
CAS No.: 38221-31-7
M. Wt: 116.16 g/mol
InChI Key: JCCVVUYNOCEALA-UHFFFAOYSA-N
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Description

Acetamide, N-((dimethylamino)methyl)-: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide where the nitrogen atom is substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize Acetamide, N-((dimethylamino)methyl)- involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

    Ammonolysis of Acetylacetone: Another method involves the ammonolysis of acetylacetone under reductive amination conditions. This method provides a high yield of the target compound.

Industrial Production Methods: Industrial production of Acetamide, N-((dimethylamino)methyl)- often involves large-scale amidation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-((dimethylamino)methyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where the dimethylaminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
  • Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized as a solvent and plasticizer in industrial applications.
  • Employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Acetamide, N-((dimethylamino)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Dimethylacetamide: Similar in structure but lacks the dimethylaminomethyl group.

    N,N-Dimethylformamide: Another related compound with different functional groups.

    Acetamide: The parent compound without any substitutions.

Uniqueness:

  • The presence of the dimethylaminomethyl group in Acetamide, N-((dimethylamino)methyl)- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.
  • Its specific structure allows for unique interactions in chemical and biological systems, providing advantages in certain applications over similar compounds.

Properties

IUPAC Name

N-[(dimethylamino)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)6-4-7(2)3/h4H2,1-3H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCVVUYNOCEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191601
Record name Acetamide, N-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38221-31-7
Record name N-((Dimethylamino)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((Dimethylamino)methyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SK5552YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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